molecular formula C12H8FNO3 B1389432 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 31695-73-5

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1389432
CAS No.: 31695-73-5
M. Wt: 233.19 g/mol
InChI Key: UQFLNDWNBJVOJJ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated dihydropyridine derivative characterized by a 2-pyridone core substituted with a 4-fluorophenyl group at position 6 and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications. The 2-pyridone scaffold is structurally analogous to nicotinic acid derivatives, which are recognized for their biological activities, including neuroprotective, antitumor, and enzyme-inhibitory properties . The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, making it a critical functional group for optimizing drug-like properties .

For example, it has been utilized as a precursor in the development of kinase inhibitors targeting RIPK3 (Receptor-Interacting Protein Kinase 3), where the fluorophenyl group contributes to hinge-binding interactions in enzyme active sites .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFLNDWNBJVOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as 4-Fluoro-DHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, including pharmaceuticals and agricultural sciences.

  • IUPAC Name : 6-(4-Fluorophenyl)-2-hydroxynicotinic acid
  • CAS Number : 31695-73-5
  • Molecular Formula : C12H8FNO3
  • Molecular Weight : 233.20 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine core followed by functionalization at the 4-position of the phenyl ring. Various synthetic routes have been explored to optimize yield and purity, with notable methods including condensation reactions and cyclization processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116, with IC50 values reported in the low micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown promise in inhibiting enzymes related to cancer metabolism, potentially offering a therapeutic target for drug development. In vitro studies have demonstrated that certain derivatives can effectively inhibit HIV integrase activity, although further optimization is required to enhance efficacy without cytotoxicity .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Applications

Field Application
Pharmaceuticals Development of drugs targeting neurological disorders and cancer therapy through enzyme inhibition
Agricultural Chemicals Formulation of agrochemicals with enhanced pest control properties while minimizing environmental impact
Material Science Exploration as a precursor for advanced materials requiring thermal stability and chemical resistance
Biochemical Research Utilization in enzyme inhibition studies to understand metabolic pathways and therapeutic targets

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various dihydropyridine derivatives found that compounds structurally related to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine exhibited significant antiproliferative activity against multiple cancer cell lines, with some derivatives achieving IC50 values below 1 µM .
  • Enzyme Inhibition Studies : Research on HIV integrase inhibitors demonstrated that certain derivatives could inhibit strand transfer reactions in vitro. The most active compound showed an IC50 value of 0.65 µM, indicating potential for therapeutic development against HIV .
  • Neuroprotective Evaluation : In a model assessing neuroprotective effects, compounds similar to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine were found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in neurodegenerative disease therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. The fluorophenyl group is believed to play a crucial role in increasing the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that the compound may help mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against conditions such as Alzheimer's disease .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Research indicates that certain derivatives can effectively inhibit key enzymes in pests, leading to increased mortality rates. This application is particularly relevant given the growing need for environmentally friendly pest control solutions .

Materials Science

Polymer Synthesis
In materials science, this compound has been utilized in synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions allows it to be incorporated into polymer matrices, enhancing their mechanical strength and thermal stability. This application is significant for developing advanced materials for industrial use .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Neuroprotective EffectsMitigates oxidative stress in neuronal cells
AgrochemicalsPesticide DevelopmentInhibits key enzymes in pests
Materials SciencePolymer SynthesisEnhances mechanical strength and thermal stability

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for anticancer activity. Results showed that specific modifications led to a 50% increase in potency against breast cancer cell lines compared to standard treatments .
  • Antimicrobial Research : Research conducted by the International Journal of Antimicrobial Agents reported that certain derivatives exhibited up to 70% inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic candidates .
  • Neuroprotection Study : A recent investigation published in Neuroscience Letters demonstrated that the compound could reduce neuroinflammation markers by 40% in animal models of Alzheimer's disease, suggesting its therapeutic potential .

Comparison with Similar Compounds

Antioxidant Activity

Pyridin-2-one derivatives with electron-donating groups (e.g., methoxy, hydroxy) on the aryl ring show enhanced antioxidant activity. For example:

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% DPPH radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%) .
  • 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Only 17.55% activity, highlighting the detrimental effect of methoxy groups without hydroxyl substitution .

Enzyme Inhibition

  • RIPK3 Inhibition : The fluorophenyl derivative was used to synthesize bidentate hinge-binding inhibitors (e.g., compound 24 ), demonstrating sub-micromolar IC₅₀ values. The fluorine atom optimizes steric and electronic interactions in the kinase active site .
  • MCHR1 Antagonism: Fluoroethylated pyrimidinecarboxylates (e.g., FE@SNAP) show enhanced blood-brain barrier penetration compared to non-fluorinated analogs, suggesting fluorine’s role in improving pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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